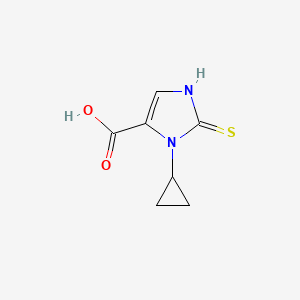

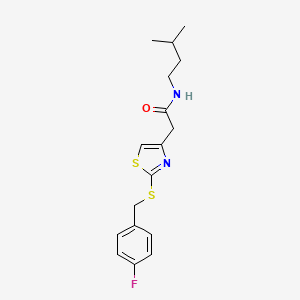

![molecular formula C15H13IO3 B2734205 4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 428477-24-1](/img/structure/B2734205.png)

4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde, also known as IBOMe, is a synthetic compound that belongs to the family of benzaldehyde derivatives. It is commonly used in scientific research for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Scientific Research Applications

Electrosynthesis Applications : A study demonstrated the use of 4-methoxybenzyl alcohol, a compound similar to 4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde, in paired electrolysis. This process, which combines the synthesis of 4-methoxybenzaldehyde and 1-hexene in an electrochemical cell, showcases the potential of electrosynthesis in producing valuable chemicals with high efficiency and selectivity (Sherbo et al., 2018).

Crystallographic Studies : Research on crystal structures and Hirshfeld surfaces of methoxybenzaldehyde oxime derivatives, including compounds similar to 4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde, highlights the compound's potential in crystallography. These studies provide insights into different conformations and hydrogen-bonding patterns, which are crucial for understanding molecular interactions (Gomes et al., 2018).

Photocatalytic Applications : The selective photocatalytic oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde using rutile TiO2 catalysts prepared at room temperature has been studied. This research shows the potential of photocatalytic processes using compounds related to 4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde in green chemistry applications (Yurdakal et al., 2009).

Anti-Asthmatic Activity : A derivative of 4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde, specifically 4-hydroxy-3-methoxybenzaldehyde, has been studied for its anti-asthmatic activity. The compound exhibited significant effects on immediate and late-phase asthmatic responses, suggesting its potential therapeutic application in asthma treatment (Jang et al., 2010).

Intermolecular Interactions and Molecular Docking : Research on 4-methoxybenzaldehyde, a structurally similar compound, provides insights into its intermolecular interactions, electronic properties, and molecular docking behaviors. This study is relevant for understanding the chemical properties and potential pharmaceutical applications of 4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde (Ghalla et al., 2018).

Anticancer Activity : Derivatives of benzyloxybenzaldehyde, structurally related to 4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde, were studied for their anticancer activity against HL-60 cells. This research underscores the potential of such compounds in developing new anticancer therapies (Lin et al., 2005).

properties

IUPAC Name |

4-[(4-iodophenyl)methoxy]-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO3/c1-18-15-8-12(9-17)4-7-14(15)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEWYFURIHMQFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2734130.png)

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2734131.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2734133.png)

![Ethyl 4-{4-[(2,4-dimethylphenyl)amino]pteridin-2-yl}piperazinecarboxylate](/img/structure/B2734142.png)

![tert-butyl N-[2-(1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B2734144.png)